molecular formula C4HBr2ClS B13586796 3,5-Dibromo-2-chlorothiophene CAS No. 60404-20-8

3,5-Dibromo-2-chlorothiophene

Cat. No.: B13586796
CAS No.: 60404-20-8
M. Wt: 276.38 g/mol
InChI Key: NWWJGDMQJADJET-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chlorothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it an electron-deficient compound, which can be useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-chlorothiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For example, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to introduce bromine and chlorine atoms into the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chlorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted thiophenes, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chlorothiophene involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms make the compound more reactive towards nucleophiles, allowing it to undergo substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-chlorothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .

Properties

CAS No.

60404-20-8

Molecular Formula

C4HBr2ClS

Molecular Weight

276.38 g/mol

IUPAC Name

3,5-dibromo-2-chlorothiophene

InChI

InChI=1S/C4HBr2ClS/c5-2-1-3(6)8-4(2)7/h1H

InChI Key

NWWJGDMQJADJET-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)Br

Origin of Product

United States

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